4,5-diphenyl-1H-imidazole-1,2-diamine

Descripción general

Descripción

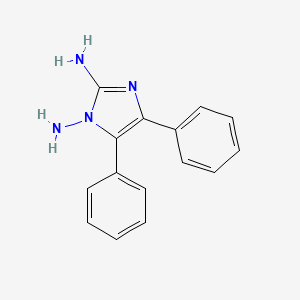

4,5-Diphenyl-1H-imidazole-1,2-diamine is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two phenyl groups at positions 4 and 5, and two amino groups at positions 1 and 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of deep eutectic solvents such as urea/zinc(II) dichloride to catalyze the reaction of aldehydes with benzyl and excess ammonium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Diphenyl-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Chemistry:

4,5-Diphenyl-1H-imidazole-1,2-diamine serves as a precursor for the synthesis of complex organic molecules. Its imidazole structure is a common motif in biologically active compounds, making it a valuable building block in organic synthesis.

Ligand in Coordination Chemistry:

The compound acts as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for developing catalysts and materials with specific electronic and optical properties.

Antimicrobial Properties:

Research has highlighted the antibacterial activity of this compound against several bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Proteus mirabilis. A notable study reported minimum inhibitory concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Anticancer Potential:

The compound is also being investigated for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been a focus of recent studies. For example, it has shown potential in inhibiting the SARS-CoV-2 3CLpro enzyme critical for viral replication, suggesting applications beyond traditional antibacterial uses .

Material Science

Synthesis of Polyimides:

this compound is used in synthesizing polyimides—high-performance polymers known for their thermal stability and mechanical strength. These materials find applications in electronics, aerospace, and membrane technology due to their excellent chemical resistance .

Development of Chemosensors:

The compound's unique chemical properties allow it to be utilized in developing chemosensors for detecting various analytes. Its ability to form stable complexes with metal ions enhances its functionality in sensor applications .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of this compound derivatives:

- Antibacterial Study: A study synthesized several analogs and tested their activity against various bacterial strains using the disk diffusion method. Results indicated that certain derivatives exhibited significant antibacterial effects compared to standard antibiotics like ciprofloxacin .

- Anticancer Research: Ongoing research focuses on the compound's ability to interact with cancer-related biological targets. The inhibition of key enzymes involved in tumor growth has shown promise in preliminary studies .

Mecanismo De Acción

The mechanism of action of 4,5-diphenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

4,5-Diphenylimidazole: Lacks the amino groups at positions 1 and 2, resulting in different chemical reactivity and applications.

4,5-Diphenyl-1H-imidazole-1,2,3-triazole:

Uniqueness: 4,5-Diphenyl-1H-imidazole-1,2-diamine is unique due to the presence of both phenyl and amino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications .

Actividad Biológica

4,5-Diphenyl-1H-imidazole-1,2-diamine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antiviral

- Antioxidant

These compounds exhibit their effects through various biochemical pathways and mechanisms, often involving the formation of hydrogen bonds with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions : The compound interacts with specific enzymes and receptors in pathogens and human cells. For example, it has shown potential in inhibiting the SARS-CoV-2 3CLpro enzyme, which is critical for viral replication .

Chemical Reactivity : The amino groups at positions 1 and 2 allow for nucleophilic substitution reactions, enhancing the compound's ability to form stable complexes with metal ions and other substrates.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound derivatives against various bacterial strains. A notable study synthesized several analogs and tested their efficacy against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Staphylococcus aureus | 4 μg/mL |

| 6c | Staphylococcus aureus | 16 μg/mL |

| 6c | Enterococcus faecalis | 16 μg/mL |

Compound 6d exhibited two-fold potency compared to ciprofloxacin against Staphylococcus aureus .

Antiviral Activity

The antiviral potential of this compound has been investigated in the context of COVID-19. Research indicated that several synthesized derivatives demonstrated significant inhibition of the SARS-CoV-2 3CLpro enzyme:

| Compound | IC50 (Wuhan Variant) | IC50 (Delta Variant) |

|---|---|---|

| Compound 9 | 7.7 µM | 7.4 µM |

| Compound 10 | 12.6 µM | 13.8 µM |

These findings suggest that modifications to the phenyl rings can enhance antiviral activity by improving lipophilicity and cell permeability .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of imidazole derivatives:

- Synthesis and Screening : A study synthesized various imidazole derivatives and screened them for antimicrobial activity against common pathogens. The results showed promising antibacterial activities for specific compounds .

- Enzyme Inhibition Studies : Another study focused on the inhibition of SARS-CoV-2's main protease by imidazole derivatives. The results indicated that certain modifications significantly enhanced enzyme inhibition rates .

- Mechanistic Insights : Computational studies have provided insights into how these compounds interact at a molecular level with their targets, supporting experimental findings regarding their biological efficacy .

Propiedades

IUPAC Name |

4,5-diphenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOHYIZALVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358700 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19933-51-8 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.